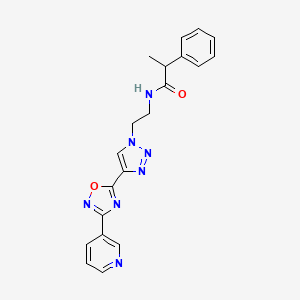

![molecular formula C21H17N3O3S B2410862 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-45-1](/img/structure/B2410862.png)

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

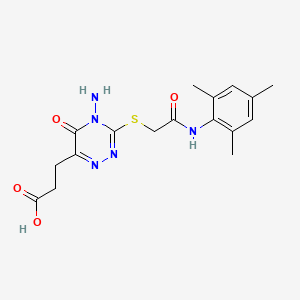

“3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a small molecule drug candidate that is being investigated for the treatment of type 2 diabetes mellitus. It is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b]pyridine analogue .

Synthesis Analysis

These thiazolo [5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular formula of the compound is C20H17N3O4S2 and its molecular weight is 427.49. The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.49. The 1H-NMR spectrum of a similar compound showed a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .Applications De Recherche Scientifique

Antibacterial Agents

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, as a derivative of thiazolepyridine, has shown potential as an antibacterial agent. Karuna et al. (2021) synthesized a set of novel thiazolepyridine derived heterocyclic hybrids, which exhibited moderate antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This suggests its potential utility in developing new antibacterial drugs (Karuna, Reddy, Syed, & Atta, 2021).

Antimicrobial and Antifungal Agents

The compound's derivatives have also been studied for their antimicrobial and antifungal activities. For example, Patel and Patel (2015) explored heterocyclic compounds similar in structure, which exhibited antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015). Similarly, Chawla (2016) found that certain thiazole derivatives, including those with dimethoxy substitution, demonstrated good antimicrobial activity (Chawla, 2016).

Anticancer Properties

In addition to its antimicrobial potential, there's evidence to suggest its derivatives could have anticancer properties. Ravinaik et al. (2021) synthesized substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, including breast and lung cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis and Characterization for Biological Evaluation

The synthesis and characterization of these compounds for biological evaluation is an ongoing research area. Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized similar compounds, conducting biological evaluation and molecular docking studies to explore their potential applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Mécanisme D'action

Target of Action

Similar thiazolo[5,4-b]pyridine compounds have been reported to interact with pi3kα . PI3Kα is a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It’s suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with lys802 in pi3kα . This interaction could potentially inhibit the activity of PI3Kα, thereby affecting the downstream cellular functions it regulates.

Biochemical Pathways

Given the potential interaction with pi3kα, it’s plausible that the compound could affect the pi3k/akt/mtor pathway, which is involved in cell cycle regulation and cancer progression .

Result of Action

Inhibition of pi3kα could potentially lead to reduced cell proliferation and survival, given the role of pi3kα in these cellular functions .

Orientations Futures

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-26-17-9-8-13(12-18(17)27-2)19(25)23-15-6-3-5-14(11-15)20-24-16-7-4-10-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTHUPZWRKZRDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)

![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)